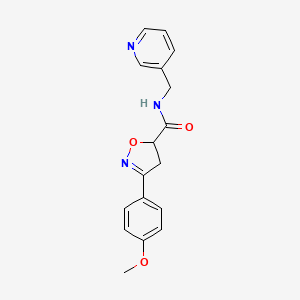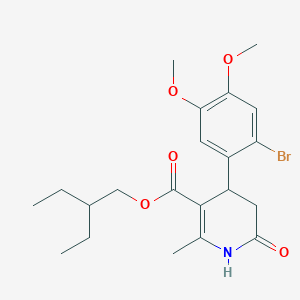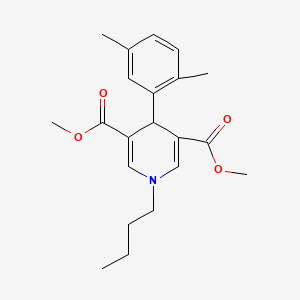
3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of isoxazole and has been found to exhibit promising biological activities that make it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, 3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have other biochemical and physiological effects. For instance, this compound has been shown to have antioxidant properties, which could be useful in preventing oxidative damage in the body. Additionally, this compound has been found to have analgesic effects, which could be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it has been extensively studied and its properties are well-characterized. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research involving 3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of new anti-inflammatory drugs based on this compound. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medical research.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to exhibit a range of biological activities that make it a potential candidate for medical research. For instance, this compound has been shown to have potent anti-inflammatory properties, which makes it a promising target for the development of new anti-inflammatory drugs. Additionally, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-6-4-13(5-7-14)15-9-16(23-20-15)17(21)19-11-12-3-2-8-18-10-12/h2-8,10,16H,9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHXJVDMKXWCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)
![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4696149.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4696170.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4696185.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)
![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4696211.png)
